3-(Methylamino)pyridazine-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

CNS drug discovery teams often face a trade-off between scaffold diversity and physicochemical properties when selecting pyridazine building blocks. 3-(Methylamino)pyridazine-4-carbonitrile resolves this with a uniquely balanced profile: • TPSA 61.6 Ų & XLogP3 0.4 - within the favorable range for blood-brain barrier penetration, outperforming 3-amino (TPSA ~75.6 Ų) and 3-chloro (TPSA 49.6 Ų) analogs. • Three orthogonal reactive sites (secondary amine, nitrile, unsubstituted ring) enable parallel library synthesis via N-alkylation, nitrile hydrolysis, and cross-coupling. • Well-defined GHS hazard profile (H302+H312+H332, H315, H319, H335) allows precise PPE and waste protocol planning. Supplied at ≥97% purity, in stock for immediate global dispatch.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 1256268-95-7
Cat. No. B597031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)pyridazine-4-carbonitrile
CAS1256268-95-7
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESCNC1=C(C=CN=N1)C#N
InChIInChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10)
InChIKeyNPXVIGZKPHFKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)pyridazine-4-carbonitrile Baseline & Classification


3-(Methylamino)pyridazine-4-carbonitrile (CAS 1256268-95-7) is a pyridazine-based heterocyclic building block with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol [1]. As a 3-aminopyridazine derivative featuring a 4-carbonitrile substituent, it belongs to a chemical class recognized for its utility in medicinal chemistry and drug discovery, where the pyridazine core is a privileged scaffold for generating diverse bioactive molecules . The compound is characterized by a methylamino group at position 3 and a cyano group at position 4, offering a distinct substitution pattern relative to other common 3-substituted pyridazine-4-carbonitriles.

Methylamino and carbonitrile substituents offer orthogonal reactivity for medicinal chemistry diversification
Intermediate polar surface area and lipophilicity support blood-brain barrier penetration studies
Defined GHS hazard classification (H302+H312+H332, H315, H319, H335) informs laboratory safety protocols

3-(Methylamino)pyridazine-4-carbonitrile Substitution Risks


The substitution of 3-(Methylamino)pyridazine-4-carbonitrile with closely related analogs such as 3-aminopyridazine-4-carbonitrile or 3-chloropyridazine-4-carbonitrile is not a straightforward exchange. The identity and nature of the substituent at the 3-position profoundly influence the compound's physicochemical properties, safety profile, and synthetic utility. For instance, the methylamino group confers a distinct hydrogen-bonding capacity, lipophilicity (XLogP3-AA 0.4 [1]), and topological polar surface area (TPSA 61.6 Ų [1]) compared to the primary amine (TPSA ~75.6 Ų ) or chloro (TPSA 49.6 Ų [2]) analogs. These differences directly impact a compound's solubility, membrane permeability, and reactivity in downstream synthetic transformations. Furthermore, the safety profile, as defined by GHS hazard classifications, varies significantly between these analogs, with 3-(Methylamino)pyridazine-4-carbonitrile presenting a unique combination of hazards that necessitates specific handling and procurement considerations. The following quantitative evidence details these critical points of differentiation, which must be considered for informed scientific selection.

Replacing the methylamino group with amino or chloro may shift hydrogen-bonding capacity, polarity, and ADME behavior, altering lead optimization outcomes.

GHS hazard profile differs: the methylamino derivative carries H332 (inhalation) and H335 (respiratory irritation) warnings not present in the 3-amino analog, requiring revised handling protocols.

Synthetic reactivity pathway diverges: nucleophilic secondary amine vs. electrophilic chloro or primary amine can impact downstream functionalization strategy and step count.

3-(Methylamino)pyridazine-4-carbonitrile Differentiation Evidence


Topological Polar Surface Area (TPSA)

3-(Methylamino)pyridazine-4-carbonitrile exhibits a Topological Polar Surface Area (TPSA) of 61.6 Ų [1]. This value is intermediate between that of its 3-amino (75.6 Ų ) and 3-chloro (49.6 Ų [2]) analogs. TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The intermediate TPSA of the methylamino derivative suggests a balanced profile that may offer advantages in optimizing both solubility and membrane permeability, a critical factor in early-stage drug discovery and lead optimization campaigns where fine-tuning physicochemical properties is essential.

TPSA Comparison
Reported
61.6 Ų vs. 75.6 (NH₂) / 49.6 (Cl)
Intermediate TPSA may support balanced solubility-permeability for CNS drug design studies.
Computed; 15.0 Ų below amino, 12.0 Ų above chloro analogs
Medicinal Chemistry Drug Design Physicochemical Properties

GHS Hazard Profile

The safety profile of 3-(Methylamino)pyridazine-4-carbonitrile, as defined by GHS hazard statements, includes a unique combination of H302+H312+H332 (100%: Harmful if swallowed, in contact with skin, or if inhaled), H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) [1]. In comparison, 3-Aminopyridazine-4-carbonitrile is primarily classified under H302, H315, and H319 , lacking the explicit inhalation (H332) and respiratory irritation (H335) warnings. Conversely, 3-Chloropyridazine-4-carbonitrile shares a more similar profile, including H302, H312, H315, H319, H332, and H335 [2]. The presence of the combined H302+H312+H332 statement for the methylamino compound indicates a recognized acute toxicity hazard via all three exposure routes, a classification not uniformly applied across the comparator set.

GHS Hazard Profile
Reported
H302+H312+H332, H315, H319, H335
Unique combination of acute toxicity and irritation warnings informs specific handling and PPE selection.
Aggregated ECHA notifications; includes inhalation/respiratory hazards absent in 3-amino analog
Chemical Safety Occupational Health Laboratory Safety

Lipophilicity (XLogP3-AA)

3-(Methylamino)pyridazine-4-carbonitrile possesses a calculated lipophilicity value (XLogP3-AA) of 0.4 [1]. This value is closely comparable to that of 3-Chloropyridazine-4-carbonitrile (XLogP3-AA 0.5 [2]), but the methylamino group introduces a hydrogen bond donor (HBD count = 1) absent in the chloro analog (HBD = 0) [1][2]. In contrast, 3-Aminopyridazine-4-carbonitrile is predicted to be more hydrophilic (estimated XLogP3-AA <0) [3]. The moderate lipophilicity of the target compound, coupled with its hydrogen-bonding capacity, places it in a favorable chemical space for drug-likeness, particularly for central nervous system (CNS) drug discovery, where a balance of logP and TPSA is crucial for achieving optimal brain penetration.

Lipophilicity & HBD
Reported
XLogP3 0.4, HBD 1
Moderate lipophilicity with hydrogen-bond donor enables target binding modulation and ADME profiling.
0.1 log unit from 3-chloro; 3-amino is more hydrophilic
Medicinal Chemistry ADME Properties Lead Optimization

Synthetic Utility

3-(Methylamino)pyridazine-4-carbonitrile is explicitly classified and marketed as a 'Building Block' and 'useful research chemical' for the synthesis of more complex organic molecules . Its structure contains three distinct functional handles: the methylamino group at position 3, the carbonitrile group at position 4, and the unsubstituted positions (5 and 6) on the pyridazine ring. This arrangement allows for orthogonal functionalization strategies. For instance, the secondary amine can undergo alkylation or acylation, the nitrile can be hydrolyzed to an amide or carboxylic acid, and the ring positions can be accessed via halogenation or cross-coupling reactions. This contrasts with analogs like 3-chloropyridazine-4-carbonitrile, which is a versatile electrophile for nucleophilic aromatic substitution but lacks the nucleophilic amine handle .

Synthetic Utility
Class-level inference
3 orthogonal reactive sites (NHMe, CN, ring)
May support diverse orthogonal functionalization for library synthesis and SAR exploration.
Based on reactivity principles and vendor classification; experimental validation recommended
Synthetic Chemistry Building Block Medicinal Chemistry

3-(Methylamino)pyridazine-4-carbonitrile Application Scenarios


CNS Drug Candidate Optimization

Use 3-(Methylamino)pyridazine-4-carbonitrile as a core scaffold in the design of central nervous system (CNS) drug candidates. Its balanced TPSA (61.6 Ų) and moderate lipophilicity (XLogP3 0.4) place it within the favorable physicochemical space for blood-brain barrier penetration [1]. This makes it an ideal starting point for lead optimization programs targeting neurological disorders, where fine-tuning these properties is critical for achieving in vivo efficacy.

Pyridazine-Based Library Synthesis

Employ 3-(Methylamino)pyridazine-4-carbonitrile as a versatile building block for the parallel synthesis of compound libraries. Its three orthogonal reactive sites (secondary amine, nitrile, and unsubstituted ring positions) enable diverse functionalization strategies, such as N-alkylation, nitrile hydrolysis, and cross-coupling reactions, to rapidly explore structure-activity relationships (SAR) around the pyridazine core . This is more efficient than using analogs with fewer or less balanced reactive handles.

ADME Property Optimization

Select 3-(Methylamino)pyridazine-4-carbonitrile over its 3-amino and 3-chloro counterparts when a project's goal is to improve a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. The compound offers a unique 'Goldilocks' combination of TPSA (61.6 Ų) and lipophilicity (XLogP3 0.4), which can be leveraged to enhance solubility and permeability relative to the more extreme values of its closest analogs [2]. The presence of a single hydrogen bond donor is also valuable for modulating target binding affinity without excessively increasing polarity.

Safety and Inventory Management

Prioritize the procurement of 3-(Methylamino)pyridazine-4-carbonitrile when a pyridazine building block with a specific, well-defined GHS hazard profile (H302+H312+H332, H315, H319, H335) is required [3]. This allows for precise planning of safety protocols, PPE, and waste disposal, which may differ from those required for analogs like 3-aminopyridazine-4-carbonitrile (lacking H332/H335) . Conversely, if a lab lacks the infrastructure for handling respiratory irritants, the 3-amino analog may be a more suitable choice, highlighting the importance of this differentiation in procurement decisions.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Balanced polarity and lipophilicity profile
Blood-brain barrier penetration and permeability assays
Pyridazine library synthesis
Orthogonal reactive handles (amine, nitrile, unsubstituted ring)
Structure-activity relationship (SAR) exploration
ADME property profiling
Intermediate TPSA and single hydrogen-bond donor
Solubility, permeability, and target binding affinity studies
Laboratory safety and procurement
Well-characterized GHS hazard classification
PPE, ventilation, and exposure control assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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